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Compound Name: 2-Acetyl-7-hydroxybenzofuran

Cat. No.: B047373 Get Quote

An In-Depth Technical Guide to 2-Acetyl-7-hydroxybenzofuran: Synthesis, Properties, and

Applications

Abstract
2-Acetyl-7-hydroxybenzofuran, a key heterocyclic compound, stands as a versatile scaffold

in medicinal chemistry and a valuable intermediate in organic synthesis. Its unique structure,

featuring a benzofuran core with hydroxyl and acetyl functionalities, makes it a precursor for a

wide range of more complex molecules and pharmacologically active agents. This guide

provides a comprehensive overview of the synthesis, physicochemical properties, and

significant applications of 2-Acetyl-7-hydroxybenzofuran, tailored for researchers and

professionals in drug development and chemical sciences. We will explore the logical

underpinnings of its synthetic routes, present detailed experimental protocols, and summarize

its role as a foundational building block for advanced chemical entities.

Introduction: The Significance of the Benzofuran
Scaffold
Benzofuran is a crucial heterocyclic system comprising a furan ring fused to a benzene ring.

This structural motif is ubiquitous in nature and forms the core of numerous compounds with

significant biological activities, including anti-tumor, anti-inflammatory, antioxidant, and

antimicrobial properties[1][2][3]. The general benzofuran ring system was first synthesized by

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b047373?utm_src=pdf-interest
https://www.benchchem.com/product/b047373?utm_src=pdf-body
https://www.benchchem.com/product/b047373?utm_src=pdf-body
https://www.benchchem.com/product/b047373?utm_src=pdf-body
https://www.researchgate.net/figure/Synthesis-of-2-acetyl-benzofuran-164_fig48_335550249
https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra04917g
https://actascientific.com/ASMS/pdf/ASMS-04-0748.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Perkin in 1870, a landmark achievement that opened the door to a vast field of organic

chemistry[4][5].

Within this important class, 2-Acetyl-7-hydroxybenzofuran (IUPAC Name: 1-(7-hydroxy-1-

benzofuran-2-yl)ethanone) is a particularly valuable derivative. The acetyl group at the 2-

position serves as a versatile chemical handle for further modifications, while the hydroxyl

group at the 7-position allows for etherification and other functionalizations, enabling the

creation of extensive compound libraries. This dual functionality makes it an ideal starting

material for synthesizing high-value molecules, including pharmaceuticals like the beta-blocker

Befunolol[6]. Its structural similarity to naturally occurring compounds also makes it a subject of

interest for bioactivity screening and the discovery of novel therapeutic agents[7].

Foundational Synthetic Strategies
While the specific historical paper detailing the first synthesis of 2-Acetyl-7-
hydroxybenzofuran (CAS: 40020-87-9) is not readily available, its preparation can be logically

deduced from well-established and versatile methods for constructing substituted benzofurans.

The most prominent strategies start from ortho-hydroxy-substituted benzene derivatives.

Synthesis via Perkin-Type Reaction from 2,3-
Dihydroxybenzaldehyde
One of the most direct and classical approaches to forming the 2-substituted benzofuran ring is

the reaction of a salicylaldehyde derivative with an α-halo ketone. For 2-Acetyl-7-
hydroxybenzofuran, the logical starting materials are 2,3-dihydroxybenzaldehyde and

chloroacetone.

Causality and Mechanism: This reaction proceeds via an initial O-alkylation of the more acidic

2-hydroxyl group (adjacent to the aldehyde) with chloroacetone to form an ether intermediate.

The subsequent intramolecular aldol-type condensation is catalyzed by a base (e.g., potassium

carbonate). The base abstracts a proton from the α-carbon of the ketone moiety, and the

resulting enolate attacks the aldehyde's electrophilic carbonyl carbon. The final step is a

dehydration reaction that aromatizes the furan ring, yielding the stable benzofuran product. The

choice of a moderate base like K₂CO₃ is critical to facilitate the condensation without promoting

unwanted side reactions.
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Caption: Synthetic workflow from 2,3-Dihydroxybenzaldehyde.

Synthesis via Friedel-Crafts Acylation of 7-
Hydroxybenzofuran
An alternative strategy involves first synthesizing the 7-hydroxybenzofuran core and then

introducing the acetyl group in a separate step. 7-Hydroxybenzofuran can be prepared from

2,3-dihydroxyacetophenone through cyclization and subsequent reduction[8].

Causality and Mechanism: Once 7-hydroxybenzofuran is obtained (potentially with its hydroxyl

group protected), a Friedel-Crafts acylation can be performed. Benzofuran is an electron-rich

heterocycle that readily undergoes electrophilic substitution, preferentially at the 2-position. The

reaction uses a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate acetyl

chloride, generating a highly electrophilic acylium ion (CH₃CO⁺). This ion is then attacked by

the nucleophilic C2 of the benzofuran ring. A subsequent deprotonation restores the aromaticity

of the furan ring. Dichloromethane is a common solvent as it is inert and effectively solvates the

reaction components[9]. If the hydroxyl group is unprotected, excess Lewis acid is required as

it will coordinate to the phenolic oxygen.
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Caption: Friedel-Crafts acylation pathway to the target molecule.

Physicochemical and Spectroscopic Data
Proper characterization is essential for confirming the identity and purity of a synthesized

compound. 2-Acetyl-7-hydroxybenzofuran is typically a light yellow to orange crystalline

powder.

Property Value Source

CAS Number 40020-87-9 [6][10]

Molecular Formula C₁₀H₈O₃ [10]

Molecular Weight 176.17 g/mol [10]

Melting Point 164.0 - 168.0 °C

IUPAC Name
1-(7-hydroxy-1-benzofuran-2-

yl)ethanone
[10]

Appearance
Light yellow to orange

powder/crystal
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Spectroscopic data is critical for structural elucidation. While specific spectra depend on the

solvent and instrument, typical data sources are available in chemical databases[10].

¹H NMR: Will show characteristic peaks for the aromatic protons on the benzofuran ring

system, a singlet for the phenolic hydroxyl proton (which may be broad and exchangeable

with D₂O), and a sharp singlet around 2.5 ppm for the acetyl methyl protons.

¹³C NMR: Will display signals for all 10 carbons, including a distinctive downfield signal (>190

ppm) for the ketone carbonyl carbon.

IR Spectroscopy: Key stretches include a broad O-H band (around 3100-3400 cm⁻¹), a

sharp C=O stretch for the ketone (around 1660 cm⁻¹), and C-O-C stretches for the furan

ether linkage.

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 176, with a

prominent fragment corresponding to the loss of the acetyl group ([M-43]⁺).

Biological Significance and Applications
2-Acetyl-7-hydroxybenzofuran is not merely a laboratory curiosity; it is a highly valuable

building block with demonstrated utility[7].

Pharmaceutical Intermediate: Its most notable application is as a key reagent in the

synthesis of Befunolol, a non-selective beta-blocker used to treat glaucoma[6]. The synthesis

involves using the potassium salt of 2-acetyl-7-hydroxybenzofuran in a reaction with

epichlorohydrin and isopropylamine[11].

Scaffold for Drug Discovery: The compound is widely used in research to generate novel

derivatives with potential therapeutic properties. Studies have explored its use in creating

compounds with anti-inflammatory and antioxidant activities[7]. The benzofuran core itself is

associated with a wide spectrum of biological activities, including anticancer and

antimicrobial effects, making its derivatives attractive candidates for drug development

programs[1][12].

Natural Product Synthesis: It serves as a foundational element for constructing more

complex, naturally occurring molecules that are of interest in medicinal chemistry[7].
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Industrial Applications: Beyond pharmaceuticals, it has also found use as a flavoring agent in

the food industry[7].

Detailed Experimental Protocols
The following protocols are self-validating systems based on the established chemical

principles discussed. They are designed to be reproducible and clear for trained professionals.

Protocol 1: Synthesis from 2,3-Dihydroxybenzaldehyde
Objective: To synthesize 2-Acetyl-7-hydroxybenzofuran via condensation and cyclization.

Materials:

2,3-Dihydroxybenzaldehyde (1.0 eq)

Chloroacetone (1.1 eq)

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

Acetone (anhydrous)

1 M Hydrochloric Acid (HCl)

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser,

add 2,3-dihydroxybenzaldehyde and anhydrous potassium carbonate.

Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.

Reagent Addition: Add chloroacetone dropwise to the stirring suspension at room

temperature.
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Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction

progress using Thin Layer Chromatography (TLC).

Work-up (Quenching): After the reaction is complete, cool the mixture to room temperature.

Filter off the inorganic salts and wash the solid residue with a small amount of acetone.

Solvent Removal: Combine the filtrate and washings, and remove the acetone under

reduced pressure using a rotary evaporator.

Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially

with water, 1 M HCl (to remove any remaining base and basic impurities), and finally with

brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent to yield the crude product.

Purification: Purify the crude solid by recrystallization from an appropriate solvent system

(e.g., ethanol/water or toluene) to obtain pure 2-Acetyl-7-hydroxybenzofuran.

Conclusion
2-Acetyl-7-hydroxybenzofuran is a cornerstone intermediate in modern organic and

medicinal chemistry. Its synthesis is rooted in fundamental principles of heterocyclic chemistry,

accessible through robust and logical pathways. The strategic placement of its hydroxyl and

acetyl groups provides a rich platform for chemical diversification, leading to a wide array of

biologically active compounds and commercial products. This guide has illuminated the key

synthetic strategies, properties, and applications of this molecule, providing a technical

foundation for researchers aiming to leverage its unique chemical architecture for scientific

advancement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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